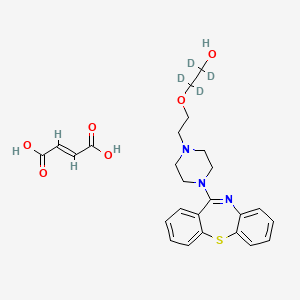

Quetiapine D4 fumarate

Beschreibung

Structure

3D Structure of Parent

Eigenschaften

IUPAC Name |

2-[2-(4-benzo[b][1,4]benzothiazepin-6-ylpiperazin-1-yl)ethoxy]-1,1,2,2-tetradeuterioethanol;(E)-but-2-enedioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H25N3O2S.C4H4O4/c25-14-16-26-15-13-23-9-11-24(12-10-23)21-17-5-1-3-7-19(17)27-20-8-4-2-6-18(20)22-21;5-3(6)1-2-4(7)8/h1-8,25H,9-16H2;1-2H,(H,5,6)(H,7,8)/b;2-1+/i14D2,16D2; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VRHJBWUIWQOFLF-SQGQDMBVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CCOCCO)C2=NC3=CC=CC=C3SC4=CC=CC=C42.C(=CC(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])(C([2H])([2H])OCCN1CCN(CC1)C2=NC3=CC=CC=C3SC4=CC=CC=C42)O.C(=C/C(=O)O)\C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H29N3O6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

503.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Quetiapine Fumarate as a Research Tool: A Technical Guide to its Mechanistic Landscape

Introduction: Deconstructing Quetiapine's Profile for Preclinical Research

Quetiapine, an atypical antipsychotic, has a well-established clinical profile for treating a range of psychiatric disorders, including schizophrenia, bipolar disorder, and major depressive disorder.[1][2] Its therapeutic efficacy is rooted in a complex and multifaceted mechanism of action, involving interactions with a broad spectrum of neurotransmitter receptors.[3][4] For the researcher, quetiapine fumarate is not just a therapeutic agent but a sophisticated tool to probe the intricate neurobiology of these conditions. This guide provides an in-depth exploration of quetiapine's mechanism of action, with a particular focus on its utility as a research tool for investigating dopaminergic and serotonergic pathways.

It is critical to address a common point of confusion for researchers: the distinction between "Quetiapine D4 fumarate" and quetiapine's action at the dopamine D4 receptor. "this compound" refers to a deuterated form of quetiapine fumarate, where four hydrogen atoms have been replaced with deuterium.[5][6][7] This isotopic labeling makes it a valuable tool as a tracer or an internal standard for quantitative analysis in techniques like NMR, GC-MS, or LC-MS, but it does not imply selective affinity for the D4 receptor.[5] This guide will focus on the pharmacological actions of the non-deuterated quetiapine fumarate as a research compound.

Part 1: The Core Mechanism of Action - A Multi-Receptor Engagement Strategy

Quetiapine's therapeutic and side-effect profile is a direct consequence of its engagement with multiple G-protein coupled receptors (GPCRs).[8] Its action is not dictated by a single high-affinity target but rather by a unique "receptor binding signature."

Dopamine Receptor Interactions: Beyond Simple D2 Blockade

While antagonism of the dopamine D2 receptor is a hallmark of antipsychotic action, quetiapine exhibits a nuanced interaction with the dopaminergic system.[9]

-

D2 Receptor Antagonism: Quetiapine acts as a D2 receptor antagonist, a property it shares with other antipsychotics.[3] However, it displays a relatively lower affinity for D2 receptors compared to many first-generation antipsychotics.[10][11] This is thought to contribute to its lower risk of extrapyramidal side effects.[4] An interesting characteristic of quetiapine is its rapid dissociation from the D2 receptor, often referred to as the "kiss and run" hypothesis.[11] This transient occupancy may be key to its atypical profile.[4][11]

-

The Role of the D4 Receptor: The dopamine D4 receptor, highly expressed in the prefrontal cortex, is implicated in cognitive and emotional processes.[12] Quetiapine exhibits a complex relationship with the D4 receptor. While some data suggest a lower affinity for D4 compared to other receptors, its interaction is still considered relevant to its overall effect.[11][13] The D4 receptor, being a D2-like receptor, inhibits adenylyl cyclase upon activation, reducing intracellular cyclic AMP (cAMP).[14] By acting as an antagonist, quetiapine can modulate this signaling cascade, which is of significant interest in research focused on cognitive deficits in psychiatric disorders.[15]

Serotonin Receptor Modulation: A Key to Atypicality

Quetiapine's potent activity at serotonin receptors is a defining feature of its atypical antipsychotic classification.

-

5-HT2A Receptor Antagonism: Quetiapine is a potent antagonist of the 5-HT2A receptor.[3] This action is believed to be crucial for its efficacy against the negative symptoms of schizophrenia and its mood-stabilizing properties.[9][16] The antagonism of 5-HT2A receptors in the prefrontal cortex can lead to an increase in dopamine release in this region, which may contribute to its pro-cognitive and antidepressant effects.[16][17]

-

5-HT1A Receptor Partial Agonism: Quetiapine also acts as a partial agonist at 5-HT1A receptors.[11] This property is shared with some anxiolytic and antidepressant medications and is thought to contribute to quetiapine's efficacy in treating mood symptoms.[2][16]

The Contribution of Norquetiapine: An Active Metabolite with a Distinct Profile

Upon administration, quetiapine is extensively metabolized in the liver, primarily by the cytochrome P450 3A4 (CYP3A4) enzyme, to its active metabolite, norquetiapine.[18][19] Norquetiapine has a distinct pharmacological profile that significantly contributes to the overall therapeutic effects of quetiapine.

-

Norepinephrine Transporter (NET) Inhibition: A key feature of norquetiapine is its potent inhibition of the norepinephrine transporter (NET).[16][17] This action increases the synaptic concentration of norepinephrine and is a primary mechanism underlying the antidepressant effects of quetiapine.[2][17]

-

Receptor Affinities: Norquetiapine also exhibits its own unique receptor binding profile, including antagonism at 5-HT2C and 5-HT7 receptors, and partial agonism at 5-HT1A receptors, further contributing to the antidepressant and anxiolytic properties of the parent drug.[2][20][21]

Other Receptor Interactions: Histaminergic and Adrenergic Effects

Quetiapine's interaction with other receptors is primarily associated with its side-effect profile, but these interactions can also be leveraged in a research context.

-

Histamine H1 Receptor Antagonism: Quetiapine is a potent antagonist of the H1 receptor, which accounts for its sedative effects.[3][10] This property can be a confounding factor in behavioral studies and must be carefully considered in experimental design.

-

Adrenergic α1 and α2 Receptor Antagonism: Antagonism at α1-adrenergic receptors can lead to orthostatic hypotension.[3] Its interaction with α2-adrenoceptors can also influence neurotransmitter release.[16][17]

Quantitative Data Summary: Receptor Binding Affinities (Ki, nM)

| Receptor | Quetiapine (Ki, nM) | Norquetiapine (Ki, nM) |

| Dopamine D2 | 380[11] | 196[13] |

| Dopamine D4 | 2020[11] | 1300[13] |

| Serotonin 5-HT2A | 640[11] | 58[13] |

| Serotonin 5-HT1A | 390 (partial agonist)[11] | - |

| Histamine H1 | 11[10] | 3.5[13] |

| Adrenergic α1 | - | - |

| Norepinephrine Transporter (NET) | Inactive[20][21] | Potent Inhibitor[20][21] |

Note: Ki values can vary between studies and experimental conditions. The values presented here are for comparative purposes.

Part 2: Visualizing the Mechanism - Signaling Pathways and Experimental Workflows

Dopamine D4 Receptor Signaling Pathway

The D4 receptor is a Gi/o-coupled receptor that, upon activation by dopamine, inhibits adenylyl cyclase, leading to a decrease in intracellular cAMP and subsequent downstream effects on protein kinase A (PKA) activity.[14][22] Quetiapine, as an antagonist, blocks this cascade.

Caption: Quetiapine's antagonism of the D4 receptor signaling pathway.

Experimental Workflow: In Vitro Receptor Binding Assay

A fundamental technique to characterize the interaction of a compound like quetiapine with its target receptors is the radioligand binding assay.

Caption: A generalized workflow for a competitive radioligand binding assay.

Part 3: Methodologies and Protocols for the Researcher

In Vitro Characterization: Radioligand Binding and Functional Assays

Objective: To determine the binding affinity (Ki) and functional activity (e.g., antagonism) of quetiapine at the dopamine D4 receptor.

Protocol: Competitive Radioligand Binding Assay

-

Cell Culture and Membrane Preparation:

-

Culture HEK293 cells stably expressing the human dopamine D4 receptor in DMEM supplemented with 10% FBS and appropriate selection antibiotics.

-

Harvest cells and homogenize in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Centrifuge the homogenate at low speed to remove nuclei and debris.

-

Centrifuge the supernatant at high speed to pellet the cell membranes.

-

Resuspend the membrane pellet in assay buffer and determine the protein concentration.

-

-

Binding Assay:

-

In a 96-well plate, add a fixed concentration of a suitable radioligand (e.g., [³H]-spiperone).

-

Add increasing concentrations of unlabeled quetiapine fumarate.

-

Add the prepared cell membranes to initiate the binding reaction.

-

Incubate at room temperature for a defined period (e.g., 60 minutes) to reach equilibrium.

-

Terminate the reaction by rapid vacuum filtration through glass fiber filters to separate bound from free radioligand.

-

Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.

-

-

Data Analysis:

-

Measure the radioactivity retained on the filters using a liquid scintillation counter.

-

Plot the percentage of specific binding against the logarithm of the quetiapine concentration.

-

Determine the IC50 value (the concentration of quetiapine that inhibits 50% of specific radioligand binding) from the resulting sigmoidal curve.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

In Vivo Investigation: Animal Models of Psychiatric Disorders

Objective: To investigate the effects of quetiapine on behaviors relevant to psychiatric disorders in animal models.

Protocol: Chronic Unpredictable Mild Stress (CUMS) Model in Rats

This model is used to induce depression- and anxiety-like behaviors.[23]

-

Induction of CUMS:

-

House adult rats individually.

-

For a period of 4-6 weeks, expose the rats to a variable sequence of mild stressors daily. Examples of stressors include:

-

Stroboscopic illumination

-

Tilted cage (45°)

-

Food and water deprivation

-

White noise

-

Overnight illumination

-

Forced swimming in cool water

-

-

A control group should be housed under standard conditions without stressors.

-

-

Drug Administration:

-

Following the stress induction period, administer quetiapine fumarate (e.g., 10 mg/kg, intraperitoneally) or vehicle (e.g., saline) daily for a specified duration (e.g., 3-4 weeks).

-

-

Behavioral Testing:

-

Conduct a battery of behavioral tests to assess depression- and anxiety-like behaviors. These may include:

-

Sucrose Preference Test: To measure anhedonia, a core symptom of depression.

-

Forced Swim Test: To assess behavioral despair.

-

Elevated Plus Maze: To evaluate anxiety-like behavior.

-

-

-

Data Analysis:

-

Compare the behavioral outcomes between the different experimental groups (Control + Vehicle, CUMS + Vehicle, CUMS + Quetiapine).

-

Statistical analysis (e.g., ANOVA followed by post-hoc tests) is used to determine the significance of the effects of quetiapine.

-

Conclusion: A Versatile Tool for Neuropharmacological Discovery

Quetiapine fumarate, with its complex multi-receptor binding profile and the distinct activity of its metabolite norquetiapine, offers researchers a powerful pharmacological tool. By understanding its nuanced mechanism of action, particularly its interactions with the dopamine D4 and various serotonin receptors, scientists can effectively utilize quetiapine to dissect the neurobiological underpinnings of psychiatric disorders. The careful application of the in vitro and in vivo methodologies outlined in this guide will enable a more profound understanding of the signaling pathways and behavioral circuits that are dysregulated in these conditions, ultimately paving the way for the development of novel and more targeted therapeutic strategies.

References

- The dopamine D4 receptor: biochemical and signalling properties - PMC. (n.d.). PubMed Central.

- Neurochemical effects of quetiapine in patients with bipolar mania: a proton magnetic resonance spectroscopy study. (n.d.). PubMed.

- Receptor binding profiles of quetiapine and other mood stabilizing atypical antipsychotics. (n.d.). ResearchGate.

- Mechanism of Action of Quetiapine. (2016, November 7). Psychopharmacology Institute.

- Quetiapine-d4 fumarate | 5-HT Agonist/D2 Antagonist. (n.d.). MedchemExpress.com.

- Neurobiological bases of quetiapine antidepresant effect in the bipolar disorder. (n.d.). ResearchGate.

- Quetiapine has a D 2/3 receptor binding profile similar to clozapine: A [ 18 F]fallypride PET study in patients with schizophrenia. (2008, May 1). Journal of Nuclear Medicine.

- Quetiapine (Seroquel) Antipsychotic - in under 2 Minutes!. (2025, October 14). YouTube.

- Role of quetiapine beyond its clinical efficacy in bipolar disorder: From neuroprotection to the treatment of psychiatric disorders (Review). (n.d.). NIH.

- Neurobiological bases of quetiapine antidepresant effect in the bipolar disorder. (2010, January 1). PubMed.

- Binding affinities of quetiapine (white bars) and its metabolite N.... (n.d.). ResearchGate.

- Quetiapine and its metabolite norquetiapine: Translation from in vitro pharmacology to in vivo efficacy in rodent models. (2025, August 7). ResearchGate.

- In vitro studies on quetiapine metabolism using the substrate depletion approach with focus on drug-drug interactions. (n.d.). PubMed.

- Quetiapine and its metabolite norquetiapine: translation from in vitro pharmacology to in vivo efficacy in rodent models. (n.d.). PubMed Central.

- In vitro studies on quetiapine metabolism using the substrate depletion approach with focus on drug-drug interactions | Request PDF. (2025, August 7). ResearchGate.

- Dopamine receptor D4. (n.d.). Wikipedia.

- What is the mechanism of Quetiapine Fumarate?. (2024, July 17). Patsnap Synapse.

- DRD4 - D(4) dopamine receptor - Homo sapiens (Human) | UniProtKB. (2019, April 10). UniProt.

- Chronic Quetiapine Administration Has a Therapeutic Effect on Anxiety and Depression-Like Behavior in a Chronic Unpredictable Mild Stress (CUMS) Rat Model. (n.d.). PubMed.

- Quetiapine-d4 fumarate. (n.d.). MedchemExpress.com.

- MSDS - this compound (Possibility 1). (n.d.).

- This compound | C25H29N3O6S. (n.d.). PubChem.

- What is the mechanism of action (MOA) of Seroquel (quetiapine)?. (2025, July 19). Dr.Oracle.

- Quetiapine - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index. (n.d.). Pediatric Oncall.

- The dopamine D4 receptors and mechanisms of antipsychotic atypicality. (n.d.). PubMed.

Sources

- 1. m.youtube.com [m.youtube.com]

- 2. Role of quetiapine beyond its clinical efficacy in bipolar disorder: From neuroprotection to the treatment of psychiatric disorders (Review) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. What is the mechanism of Quetiapine Fumarate? [synapse.patsnap.com]

- 4. droracle.ai [droracle.ai]

- 5. medchemexpress.com [medchemexpress.com]

- 6. kmpharma.in [kmpharma.in]

- 7. Quetiapine-d8 Fumarate | C25H29N3O6S | CID 45359087 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. file.medchemexpress.com [file.medchemexpress.com]

- 9. Quetiapine - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]

- 10. researchgate.net [researchgate.net]

- 11. psychopharmacologyinstitute.com [psychopharmacologyinstitute.com]

- 12. The dopamine D4 receptor: biochemical and signalling properties - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Dopamine receptor D4 - Wikipedia [en.wikipedia.org]

- 15. The dopamine D4 receptors and mechanisms of antipsychotic atypicality - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Neurobiological bases of quetiapine antidepresant effect in the bipolar disorder - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. In vitro studies on quetiapine metabolism using the substrate depletion approach with focus on drug-drug interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. researchgate.net [researchgate.net]

- 21. Quetiapine and its metabolite norquetiapine: translation from in vitro pharmacology to in vivo efficacy in rodent models - PMC [pmc.ncbi.nlm.nih.gov]

- 22. uniprot.org [uniprot.org]

- 23. Chronic Quetiapine Administration Has a Therapeutic Effect on Anxiety and Depression-Like Behavior in a Chronic Unpredictable Mild Stress (CUMS) Rat Model - PubMed [pubmed.ncbi.nlm.nih.gov]

Introduction: The Role of Isotopic Labeling in Modern Drug Analysis

An In-Depth Technical Guide to the Synthesis and Characterization of Quetiapine D4 Fumarate

Quetiapine is a widely prescribed second-generation atypical antipsychotic medication effective in the treatment of schizophrenia and bipolar disorder.[1][2] In the realm of pharmaceutical development and clinical pharmacology, understanding a drug's pharmacokinetic (PK) profile—its absorption, distribution, metabolism, and excretion (ADME)—is paramount for ensuring safety and efficacy. The gold standard for quantitative bioanalysis, particularly for PK studies, is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[3] The accuracy of this technique relies heavily on the use of a stable isotope-labeled internal standard (SIL-IS).

Deuterated compounds, where specific hydrogen atoms are replaced with their stable isotope, deuterium, have become indispensable as internal standards.[4][5] This substitution results in a molecule that is chemically identical to the parent drug but has a higher mass. When added to a biological sample, the SIL-IS co-elutes with the analyte during chromatography and experiences similar ionization effects in the mass spectrometer, but is distinguishable by its mass-to-charge ratio (m/z).[6] This allows for precise correction of variations in sample preparation and instrument response, leading to highly accurate and reliable quantification.[3]

This technical guide provides a comprehensive overview of the synthesis and characterization of this compound, a deuterated analogue of Quetiapine. The "D4" designation indicates the incorporation of four deuterium atoms. This document is intended for researchers, chemists, and drug development professionals, offering a detailed methodology grounded in established chemical principles and analytical validation techniques.

Part 1: Multi-Step Synthesis of this compound

The synthesis of this compound is a multi-step process that begins with the preparation of a key chlorinated intermediate, followed by a coupling reaction with a custom-synthesized deuterated side-chain, and concludes with the formation of the stable fumarate salt. The causality behind this pathway is the efficient and controlled introduction of the deuterium label onto a precursor that can then be incorporated into the final molecule using well-established synthetic routes for Quetiapine.[7][8]

Caption: Synthetic pathway for this compound.

Experimental Protocol: Synthesis

Step 1: Synthesis of 11-chloro-dibenzo[b,f][4][9]thiazepine

This step converts the lactam starting material into a reactive imino chloride, which is the key electrophile for the subsequent coupling reaction. Phosphorus oxychloride (POCl₃) is a standard and effective reagent for this type of transformation.[7][8]

-

To a stirred suspension of dibenzo[b,f][4][9]thiazepin-11(10H)-one (1.0 eq) in anhydrous toluene (10 vol), add phosphorus oxychloride (2.0 eq) and N,N-dimethylaniline (1.5 eq) under a nitrogen atmosphere.

-

Heat the reaction mixture to reflux (approx. 110°C) and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) or HPLC.

-

Upon completion, cool the mixture to room temperature and carefully quench by pouring it onto crushed ice.

-

Adjust the pH to ~8-9 with a saturated sodium bicarbonate solution.

-

Extract the aqueous layer with toluene (3 x 5 vol).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude 11-chloro-dibenzo[b,f][4][9]thiazepine intermediate, which can be used in the next step without further purification.

Step 2: Synthesis of 1-(2-(2-hydroxyethoxy-d4)ethyl)piperazine

The synthesis of the deuterated side-chain is a critical part of this process. It often involves using commercially available deuterated building blocks to ensure high isotopic enrichment. One plausible route involves the reaction of piperazine with a deuterated chloroethoxy ethanol derivative.

(Note: The synthesis of this specific deuterated reagent may vary and is often proprietary. The following is a representative procedure.)

-

React piperazine (excess) with 2-(2-chloroethoxy-d4)ethanol in the presence of a non-nucleophilic base like triethylamine in a suitable solvent such as acetonitrile.

-

Heat the reaction to reflux and monitor for completion.

-

After workup and purification by distillation or chromatography, the desired deuterated side-chain is obtained. The high isotopic purity of the starting material is crucial for the final product's quality.

Step 3: Coupling to Form Quetiapine D4 (Free Base)

This nucleophilic substitution reaction joins the two key fragments. The choice of an organic base is critical to neutralize the HCl generated during the reaction, driving it to completion.[10]

-

Dissolve the crude 11-chloro-dibenzo[b,f][4][9]thiazepine (1.0 eq) from Step 1 in anhydrous toluene (8 vol).

-

Add 1-(2-(2-hydroxyethoxy-d4)ethyl)piperazine (1.2 eq) and triethylamine (1.5 eq) to the solution.

-

Heat the mixture to reflux for 8-12 hours, monitoring for completion by HPLC.

-

Cool the reaction mixture and wash with water to remove triethylamine hydrochloride and excess reagents.

-

Separate the organic layer, dry over anhydrous sodium sulfate, and concentrate under vacuum to yield crude Quetiapine D4 free base as a viscous oil.

Step 4: Formation and Purification of this compound

The final step involves converting the free base into its more stable and crystalline fumarate salt, which also serves as an effective method of purification.[10][11][12]

-

Dissolve the crude Quetiapine D4 base in absolute ethanol (10 vol) and heat to 60-65°C.

-

In a separate flask, dissolve fumaric acid (0.55 eq) in hot absolute ethanol.

-

Add the hot fumaric acid solution to the Quetiapine D4 solution dropwise with stirring.

-

Maintain the temperature for 30 minutes, then allow the mixture to cool slowly to room temperature, and finally cool in an ice bath for 1-2 hours to maximize precipitation.

-

Collect the resulting white solid by vacuum filtration, wash with cold ethanol, and dry under vacuum at 50°C.

-

If necessary, recrystallize from an appropriate solvent system (e.g., methanol/water) to achieve high purity.[13]

Part 2: Comprehensive Analytical Characterization

Rigorous characterization is essential to confirm the structure, verify the successful incorporation and location of deuterium atoms, and determine the chemical and isotopic purity of the final product.[14][15] A multi-technique approach provides a self-validating system, ensuring the compound meets the stringent requirements for use as an analytical standard.

Caption: Analytical workflow for this compound.

High-Resolution Mass Spectrometry (HRMS)

Purpose: To provide an exact mass measurement, confirming the elemental composition and the incorporation of four deuterium atoms.

Protocol:

-

Instrument: Q-TOF or Orbitrap Mass Spectrometer.

-

Ionization Mode: Electrospray Ionization (ESI), Positive Mode.

-

Analysis: A dilute solution of the sample in methanol/water with 0.1% formic acid is infused directly or via LC injection.

-

Data Acquisition: Full scan from m/z 100-600.

Data Interpretation: The key is to compare the measured mass of the protonated molecular ion [M+H]⁺ with the theoretical mass. The mass difference of ~4.025 Da between the deuterated and non-deuterated compounds confirms the D4 labeling.

| Compound | Formula [M+H]⁺ | Theoretical m/z | Observed m/z (Typical) |

| Quetiapine | C₂₁H₂₆N₃O₂S⁺ | 384.1740 | 384.1735[16] |

| Quetiapine D4 | C₂₁H₂₂D₄N₃O₂S⁺ | 388.1991 | ~388.1989 |

Nuclear Magnetic Resonance (NMR) Spectroscopy

Purpose: To confirm the overall molecular structure and, crucially, to verify the location of the deuterium labels by observing the absence of corresponding proton signals in the ¹H NMR spectrum.[14]

Protocol:

-

Instrument: 400 MHz or higher NMR Spectrometer.

-

Sample Preparation: Dissolve ~10 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CD₃OD).[17]

-

Experiments: Acquire standard ¹H and ¹³C NMR spectra.

Data Interpretation:

-

¹H NMR: The spectrum should match the known spectrum of Quetiapine, with the critical exception that the signals corresponding to the protons on the deuterated positions will be absent or significantly diminished (>98% reduction). Assuming deuteration on the ethoxyethyl side chain, the corresponding multiplets would disappear.[16][18]

-

¹³C NMR: The spectrum will be very similar to that of Quetiapine, confirming the carbon backbone. The carbons bonded to deuterium will show a characteristic triplet multiplicity (due to C-D coupling) and a slight upfield shift.

| Proton Assignment (Quetiapine) | Typical Chemical Shift (δ, ppm)[16] | Expected in Quetiapine D4 | Rationale |

| Aromatic Protons | 6.8 - 7.4 | Present | Not deuterated |

| Piperazine Protons | 3.1 - 3.7 | Present | Not deuterated |

| -O-CH₂-CH₂-N- | ~3.5 - 3.7 | Absent | Site of D4 Labeling |

| -O-CH₂-CH₂-OH | ~3.7 | Present | Not deuterated |

| Fumarate Protons | ~6.6 (in DMSO-d₆)[17] | Present | Fumaric acid counter-ion |

High-Performance Liquid Chromatography (HPLC)

Purpose: To determine the chemical purity of the compound and to ensure no significant non-deuterated Quetiapine is present.

Protocol:

-

System: HPLC or UPLC system with UV detector.

-

Column: C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm).[19]

-

Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., phosphate buffer pH 3) and acetonitrile.[19]

-

Flow Rate: 1.0 mL/min.

-

Sample Preparation: Dissolve the sample in the mobile phase to a concentration of ~0.1 mg/mL.

Data Interpretation: The deuterated compound should elute at nearly the same retention time as its non-deuterated counterpart. The purity is calculated based on the area percentage of the main peak in the chromatogram. The method should be validated according to ICH guidelines for specificity, linearity, accuracy, and precision.[19][20] A purity of >99% is typically required for an analytical standard.

| Parameter | Specification | Typical Result |

| Chemical Purity | > 99.0% | 99.7% |

| Retention Time | Consistent with reference | ~11 min (method dependent)[9] |

| Isotopic Purity | > 98% D4 | Confirmed by MS |

Conclusion

The synthesis and characterization of this compound require a meticulous, multi-step approach that combines targeted organic synthesis with a suite of advanced analytical techniques. The successful execution of the described protocols yields a high-purity, well-characterized material essential for modern pharmaceutical research. As a stable isotope-labeled internal standard, this compound enables researchers to conduct accurate and reliable quantitative bioanalytical studies, which are fundamental to understanding the pharmacokinetics of Quetiapine and ensuring its safe and effective clinical use. The integration of HRMS, NMR, and HPLC provides a robust, self-validating framework that guarantees the identity, purity, and isotopic integrity of this critical analytical tool.

References

- Pharmaffiliates. (2025, May 20). The Role of Deuterated Compounds in Pharmaceutical R&D and Testing.

- Pharmaffiliates. (2024, December 6).

- BenchChem. The Indispensable Role of Deuterated Standards in Pharmacokinetic Studies: A Technical Guide.

- Vessalli, E., et al. (2013). HPLC and Spectrophotometric Determination and Formulation of Quetiapine Fumarate in the Pharmaceutical Dosage Forms. Asian Journal of Chemistry, 25(8), 4141-4144.

- Isotope Science / Alfa Chemistry.

- Kandula, V. R. (2014). FORMAL SYNTHESIS OF QUETIAPINE: AN ANTIPSYCHOTIC DRUG. Hetero Letters, 4(3), 331-334.

- Chemical Methodologies. (2018). Quetiapine Fumarate Syntheses and Its Determination Methods in the Pharmaceutical Dosage Forms, Human Plasma and Urine by RP.

- ResolveMass Laboratories Inc. (2025, November 8).

- Wisdomlib. (2025, August 18). Deuterated Internal Standard: Significance and symbolism.

- Waters Corporation. Routine Accurate Mass Measurement for the Identification of Impurities in Quetiapine Fumarate API Using the SmartMS-Enabled ACQUITY RDa Detector.

- ResearchGate.

- ResearchGate.

- ResearchGate. (2021).

- Semantic Scholar.

- Zbroi, O. V., et al. (2021). Development of determination methods of quetiapine fumarate for forensic-pharmaceutical purposes.

- National Center for Biotechnology Information. (n.d.). Quetiapine.

- Der Pharma Chemica.

- ResolveMass Laboratories Inc. (2025, November 5). Analytical Characterization of Deuterated Compounds: Combining NMR, GC-MS, and LC-MS Techniques.

- ResearchGate.

- ResearchGate. Fig.

- ORGANIC SPECTROSCOPY INTERN

- MedchemExpress.com.

- Google Patents. (n.d.).

- Google Patents. (n.d.).

- Google Patents. (n.d.).

- Knesl, P. Synthesis of deuterated analogs, reference standards and metabolites of pharmaceuticals. Technische Univ. Wien, Wien (Austria).

- ResearchGate.

- ChemicalBook.

- Simson Pharma Limited. (2025, May 29).

- ResearchGate. Deuterated Drugs: Isotope Distribution and Impurity Profiles.

- International Journal of Pharmaceutical Sciences Review and Research. (2014, June 30).

- Google Patents. (n.d.). US8389716B2 - Process for the synthesis of quetiapine.

- Google Patents. (n.d.). WO2004076431A1 - Synthesis of quetiapine and pharmaceutically acceptable salts thereof.

- Google Patents. (n.d.). CN105859653A - Quetiapine synthesizing method.

Sources

- 1. researchgate.net [researchgate.net]

- 2. Quetiapine | C21H25N3O2S | CID 5002 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pharmaffiliates.com [pharmaffiliates.com]

- 5. resolvemass.ca [resolvemass.ca]

- 6. Deuterated Internal Standard: Significance and symbolism [wisdomlib.org]

- 7. US8048876B2 - Process for preparing quetiapine and quetiapine fumarate - Google Patents [patents.google.com]

- 8. US8389716B2 - Process for the synthesis of quetiapine - Google Patents [patents.google.com]

- 9. asianpubs.org [asianpubs.org]

- 10. US7687622B2 - Process for preparing quetiapine fumarate - Google Patents [patents.google.com]

- 11. chemmethod.com [chemmethod.com]

- 12. CN105859653A - Quetiapine synthesizing method - Google Patents [patents.google.com]

- 13. EP2370432A2 - A process for preparing quetiapine fumarate - Google Patents [patents.google.com]

- 14. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]

- 15. resolvemass.ca [resolvemass.ca]

- 16. ORGANIC SPECTROSCOPY INTERNATIONAL: Quetiapine [orgspectroscopyint.blogspot.com]

- 17. globalresearchonline.net [globalresearchonline.net]

- 18. researchgate.net [researchgate.net]

- 19. derpharmachemica.com [derpharmachemica.com]

- 20. Analytical method development and validation of quetiapine fumarate [wisdomlib.org]

Physicochemical Properties of Quetiapine D4 Fumarate: An In-depth Technical Guide

Introduction: The Rationale for Deuteration in Quetiapine

Quetiapine D4 fumarate is a deuterated analog of the atypical antipsychotic agent Quetiapine fumarate. The strategic replacement of four hydrogen atoms with their heavier isotope, deuterium, on the ethoxyethanol side chain is a deliberate modification aimed at altering the molecule's metabolic profile. This "metabolic switching" is designed to attenuate the rate of oxidative metabolism by cytochrome P450 enzymes, potentially leading to a more stable pharmacokinetic profile, reduced dosing frequency, and an altered side-effect profile compared to its non-deuterated counterpart.[1] This guide provides a comprehensive analysis of the core physicochemical properties of this compound, offering critical insights for researchers, analytical scientists, and formulation experts in the field of drug development.

Part 1: Molecular Identity and Chemical Structure

A precise understanding of the molecule's identity is the foundation of all subsequent characterization. This compound is structurally identical to Quetiapine fumarate, save for the isotopic labeling. The fumarate salt form is employed to enhance aqueous solubility and stability.[1] It is crucial to note that the thermodynamically stable form is typically the hemifumarate salt, with a 2:1 ratio of the quetiapine base to fumaric acid.[1]

Several CAS (Chemical Abstracts Service) numbers may be encountered for this compound (e.g., 1185247-12-4, 1287376-15-1, 1331636-50-0), potentially corresponding to different suppliers, salt stoichiometries, or specific deuteration patterns.[1][2][3][4][5] Researchers should verify the specific batch information with the supplier's certificate of analysis.

Table 1: Chemical Identifiers for this compound

| Identifier | Value | Reference(s) |

| IUPAC Name | 2-[2-(4-benzo[b][1][6]benzothiazepin-6-ylpiperazin-1-yl)ethoxy]-1,1,2,2-tetradeuterioethanol;(E)-but-2-enedioic acid | [4] |

| Molecular Formula | C₂₅H₂₉N₃O₆S (as fumarate salt) | [1][4] |

| C₂₁H₂₁D₄N₃O₂S · 0.5 C₄H₄O₄ (as hemifumarate salt) | [6] | |

| Molecular Weight | ~503.6 g/mol (as fumarate salt) | [2][3][4] |

| ~445.56 g/mol (as hemifumarate salt) | [6] | |

| CAS Number | 1185247-12-4 | [1][4] |

| Appearance | White to off-white crystalline powder | [1] |

| Chemical Structure | [4] |

Part 2: Solid-State Characterization

The solid-state properties of an active pharmaceutical ingredient (API) are paramount, directly influencing its stability, dissolution rate, and bioavailability.

Crystallinity and Polymorphism

This compound exists as a crystalline solid. The non-deuterated parent compound, Quetiapine fumarate, is known to exhibit polymorphism, meaning it can exist in multiple distinct crystalline structures.[1] These polymorphs can have different melting points, solubilities, and stabilities, making polymorphic screening a critical step in drug development. While specific studies on the D4 analog's polymorphism are less common, it is reasonable to infer that it may share this characteristic.

Caption: Impact of Polymorphism on API Properties

Melting Point

The melting point provides an indication of purity and thermal stability. For this compound, a consistent range has been reported.

Table 2: Thermal Properties of this compound

| Property | Value | Analytical Method | Reference(s) |

| Melting Point | 72 - 78 °C | Differential Scanning Calorimetry (DSC) | [1][7] |

This relatively moderate melting point suggests that care should be taken during manufacturing processes involving heat, such as milling or hot-melt extrusion, to avoid thermal degradation.

Experimental Protocol: Melting Point Determination by DSC

-

Principle: Differential Scanning Calorimetry (DSC) measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature. An endothermic peak corresponds to the melting of the crystalline sample.

-

Methodology:

-

Sample Preparation: Accurately weigh 1-3 mg of this compound into a standard aluminum DSC pan. Crimp the pan with a lid. Prepare an empty, crimped pan as a reference.

-

Instrument Setup: Place the sample and reference pans into the DSC cell.

-

Thermal Program: Equilibrate the cell at 25 °C. Ramp the temperature from 25 °C to 200 °C at a constant rate of 10 °C/min under a nitrogen purge (50 mL/min).

-

Data Analysis: Record the heat flow versus temperature. The melting point is determined as the onset temperature or the peak maximum of the endothermic event. The result is a self-validating system as the sharpness and shape of the peak also provide information on the sample's purity and crystalline nature.

-

Part 3: Solution Properties

The behavior of a drug in solution governs its absorption and distribution. For an ionizable molecule like Quetiapine, pH is the master variable.

Ionization Constants (pKa)

Quetiapine is a dibasic compound, with two nitrogen atoms in the piperazine ring that can be protonated. These ionization constants (pKa values) are the primary determinants of its pH-dependent solubility and lipophilicity.

Table 3: Ionization Constants of Quetiapine

| pKa Value | Corresponding Functional Group | Reference(s) |

| pKa1 ≈ 7.0 - 7.5 | Piperazine Nitrogen (more basic) | [1][8][9][10] |

| pKa2 ≈ 2.8 - 4.0 | Piperazine Nitrogen (less basic) | [1] |

Note: Reported pKa values can vary based on the experimental method (e.g., potentiometry, capillary electrophoresis) and conditions.

The pKa values indicate that at physiological pH (~7.4), Quetiapine will exist as a mixture of its neutral and monoprotonated forms. In the acidic environment of the stomach (pH 1-3), it will be predominantly in its fully protonated, dicationic form.

Caption: Ionization States of Quetiapine vs. pH

Solubility

The solubility of this compound is highly dependent on pH, a direct consequence of its pKa values. The protonated, ionized forms are significantly more water-soluble than the neutral base.

Table 4: Solubility Profile of this compound

| Solvent/Condition | Solubility Value | Reference(s) |

| Aqueous (pH 5) | ~10.8 mg/mL | [1] |

| Aqueous (pH 7) | ~1.6 mg/mL | [1] |

| Aqueous (pH 9) | ~0.36 mg/mL | [1] |

| Dimethyl sulfoxide (DMSO) | ≥11 mg/mL; 10 mM | [8][11][12] |

| Methanol | Soluble | [1] |

| Ethanol | Soluble | [1] |

The high solubility in acidic conditions facilitates dissolution in the stomach, while the decreasing solubility at higher pH values in the intestine can impact the rate and extent of absorption.

Experimental Protocol: Shake-Flask Method for Thermodynamic Solubility

-

Principle: This method determines the equilibrium solubility of a compound by allowing an excess of the solid to equilibrate with the solvent over a set period.

-

Methodology:

-

System Preparation: Add an excess amount of this compound (enough to ensure solid remains after equilibration) to vials containing buffers of desired pH values (e.g., pH 5.0, 7.0, 9.0).

-

Equilibration: Seal the vials and place them in a shaker bath at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient time to reach equilibrium (typically 24-72 hours). The system is self-validating; taking samples at multiple time points (e.g., 24, 48, 72 hours) and observing a plateau in concentration confirms equilibrium has been reached.

-

Sample Processing: After equilibration, filter the suspensions through a low-binding filter (e.g., 0.22 µm PVDF) to remove undissolved solid.

-

Quantification: Dilute the filtrate appropriately and analyze the concentration of the dissolved drug using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Lipophilicity (LogP & LogD)

Lipophilicity is a critical determinant of a drug's ability to cross biological membranes. It is typically expressed as the partition coefficient (LogP) for the neutral species and the distribution coefficient (LogD) for all species at a specific pH.

Table 5: Lipophilicity of Quetiapine

| Parameter | Value | Significance | Reference(s) |

| LogP (n-octanol/water) | 0.45 - 2.81 | Intrinsic lipophilicity of the neutral molecule | [1] |

| LogD (at pH 5.0) | 1.37 | Effective lipophilicity in acidic conditions | [1] |

| LogD (at pH 7.0) | 2.65 | Effective lipophilicity near physiological pH | [1] |

| LogD (at pH 9.0) | 2.59 | Effective lipophilicity in basic conditions | [1] |

The LogD value peaks around physiological pH, indicating an optimal balance between aqueous solubility and lipid membrane permeability, which is a desirable characteristic for oral drug absorption.[1]

Part 4: Stability Profile

Ensuring the stability of an API is a non-negotiable aspect of drug development. This compound is generally stable under recommended storage conditions but is susceptible to degradation under stress.

-

Recommended Storage: Store in a refrigerator (-20°C to 8°C), protected from light and moisture, and preferably under an inert atmosphere.[6][13]

-

Incompatibilities: Avoid contact with strong oxidizing agents and highly acidic environments, which can promote chemical degradation.

Workflow: Forced Degradation Study

A forced degradation study is a self-validating system designed to identify potential degradation products and establish the intrinsic stability of a drug.

Caption: Forced Degradation Workflow

-

Protocol Outline:

-

Expose solutions and solid samples of this compound to various stress conditions (acidic, basic, oxidative, thermal, and photolytic).

-

Analyze the stressed samples at appropriate time points using a stability-indicating HPLC method capable of separating the intact drug from any degradation products.

-

Characterize significant degradants using mass spectrometry (MS) to elucidate their structures.

-

Validate that the analytical method can accurately quantify the drug in the presence of its degradants.

-

Conclusion

The physicochemical properties of this compound are largely governed by the dibasic nature of its piperazine moiety, resulting in a distinct pH-dependent solubility and lipophilicity profile. While the deuteration primarily influences its metabolic fate, the fundamental properties outlined in this guide—solid-state characteristics, solution behavior, and stability—remain the critical parameters that must be thoroughly understood and controlled. The experimental protocols and workflows described herein provide a robust framework for researchers to generate high-quality, reliable data essential for the successful development of drug candidates.

References

- Title: this compound | 1185247-12-4 Source: Google AI Search URL

- Title: Quetiapine-d4 Fumarate | CAS 1287376-15-1 | SCBT Source: Santa Cruz Biotechnology URL

- Title: this compound Source: VIVAN Life Sciences URL

- Source: Sussex Research Laboratories Inc.

- Title: this compound | C25H29N3O6S | CID 45359087 Source: PubChem - NIH URL

- Title: CAS No : 1331636-50-0| Chemical Name : Quetiapine-d4 Fumarate Source: Pharmaffiliates URL

- Title: Quetiapine | C21H25N3O2S | CID 5002 Source: PubChem - NIH URL

- Title: QUETIAPINE-D4 FUMARATE 1287376-15-1 Source: United States Biological URL

- Source: National Institutes of Health (NIH)

- Title: Quetiapine Fumarate - Antipsychotic Agent for CNS Disorders Source: APExBIO URL

- Title: 111974-69-7, Quetiapine Formula Source: ECHEMI URL

- Title: Analytical Method Development and Validation of Quetiapine Fumarate in Api and Dosage form by Using Rp – Hplc Source: Oriental Journal of Chemistry URL

- Title: QUETIAPINE-D4 FUMARATE | 1287376-15-1 Source: ChemicalBook URL

- Title: 111974-72-2 Quetiapine fumarate Source: AKSci URL

- Title: Quetiapine fumarate 111974-72-2 wiki Source: Guidechem URL

- Title: Showing Compound Quetiapine (FDB023592)

Sources

- 1. Quetiapine | C21H25N3O2S | CID 5002 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. echemi.com [echemi.com]

- 4. academic.oup.com [academic.oup.com]

- 5. Quetiapine Fumarate | C46H54N6O8S2 | CID 5281025 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Analytical method development and validation of quetiapine fumarate [wisdomlib.org]

- 7. holcapek.upce.cz [holcapek.upce.cz]

- 8. Determination of quetiapine and its metabolites in plasma by field-enhanced sample stacking - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Analytical Method Development and Validation of Quetiapine Fumarate in Api and Dosage form by Using Rp – Hplc – Oriental Journal of Chemistry [orientjchem.org]

- 10. Showing Compound Quetiapine (FDB023592) - FooDB [foodb.ca]

- 11. apexbt.com [apexbt.com]

- 12. 111974-72-2 Quetiapine fumarate AKSci J11316 [aksci.com]

- 13. mdpi.com [mdpi.com]

Introduction: Quetiapine and the Rationale for Isotopic Substitution

An In-Depth Technical Guide to the Deuterium Labeling of Quetiapine: Pharmacokinetic Modification and Bioanalytical Applications

Quetiapine is a second-generation atypical antipsychotic agent widely prescribed for the treatment of schizophrenia, bipolar disorder, and major depressive disorder.[1] Chemically, it is a dibenzothiazepine derivative that exerts its therapeutic effects through a complex antagonism of multiple neurotransmitter receptors, including serotonin (5-HT₂) and dopamine (D₂) receptors in the brain.[2][3] Like many pharmaceuticals, the clinical efficacy and safety profile of quetiapine are intrinsically linked to its pharmacokinetic properties, particularly its metabolism.

The primary route of elimination for quetiapine is extensive hepatic metabolism, predominantly mediated by the cytochrome P450 3A4 (CYP3A4) isoenzyme.[3][4][5] This biotransformation leads to the formation of various metabolites, including the pharmacologically active N-desalkylquetiapine (norquetiapine) and several inactive metabolites such as the sulfoxide and parent acid metabolites.[2][3][6] The rate and pathways of this metabolism dictate the drug's half-life, which is approximately 6-7 hours, often necessitating multiple daily doses to maintain therapeutic plasma concentrations.[2][4]

This metabolic profile presents two key areas where deuterium labeling—the strategic replacement of hydrogen (¹H) atoms with their stable, heavier isotope deuterium (²H or D)—offers significant scientific and clinical value. This guide explores the dual significance of deuterating quetiapine:

-

As a tool for therapeutic enhancement: By modifying the metabolic profile of the drug to create a new chemical entity with potentially improved pharmacokinetic properties.

-

As an indispensable tool for bioanalysis: By serving as the "gold standard" internal standard for accurate and precise quantification in complex biological matrices.

This document provides a technical overview of the underlying principles, experimental methodologies, and practical implications of deuterium labeling as it applies to quetiapine, tailored for researchers and drug development professionals.

Part 1: Pharmacokinetic Modification via the Kinetic Isotope Effect (KIE)

The concept of creating a deuterated version of an existing drug, often termed a "deuterium switch," is a sophisticated strategy in medicinal chemistry aimed at improving a molecule's metabolic stability.[7][8] This approach leverages a fundamental quantum mechanical principle known as the Kinetic Isotope Effect (KIE) .

The Scientific Principle: The Deuterium Kinetic Isotope Effect

The KIE arises because the bond between a carbon atom and a deuterium atom (C-D) is stronger and vibrates at a lower frequency than the corresponding bond with a hydrogen atom (C-H).[][10] Consequently, more energy is required to break a C-D bond. In drug metabolism, many enzymatic reactions, particularly those catalyzed by cytochrome P450 enzymes, involve the cleavage of a C-H bond as a rate-limiting step.[11][12]

By selectively replacing hydrogen atoms at metabolically vulnerable positions ("soft spots") on the quetiapine molecule with deuterium, the rate of enzymatic metabolism at that site can be significantly reduced.[7][] This slowing of metabolism can lead to several desirable pharmacokinetic outcomes:

-

Increased Half-Life and Exposure: A slower metabolic rate can increase the drug's terminal half-life (t½) and the total drug exposure (Area Under the Curve, AUC).

-

Reduced Dosing Frequency: Longer half-life may allow for less frequent dosing (e.g., once-daily instead of twice-daily), improving patient compliance.[13]

-

Altered Metabolite Profile: It can decrease the formation of specific metabolites, which may be beneficial if a metabolite is associated with adverse effects.[7]

-

Improved Safety and Tolerability: A more stable and predictable pharmacokinetic profile can lead to lower peak plasma concentrations (Cmax) while maintaining therapeutic efficacy, potentially reducing dose-dependent side effects.[14]

The U.S. FDA considers deuterated versions of existing drugs as new chemical entities (NCEs), eligible for their own period of market exclusivity, which has spurred significant interest in this development strategy.[15][16]

Identifying Metabolic "Soft Spots" on Quetiapine

The metabolism of quetiapine involves several key pathways that represent potential sites for deuteration.[3][17]

-

Sulfoxidation: Formation of the inactive quetiapine sulfoxide metabolite.

-

Oxidation of the Ethoxyethanol Side Chain: Cleavage and modification of the side chain attached to the piperazine ring.

-

N-dealkylation: Formation of the active metabolite norquetiapine.

-

Hydroxylation: Addition of a hydroxyl group to the dibenzothiazepine ring system, forming metabolites like 7-hydroxyquetiapine.[3][18]

Targeting the C-H bonds involved in these oxidative pathways is the primary strategy for creating a metabolically stabilized version of quetiapine. For instance, deuteration of the ethylene glycol side chain or the piperazine ring could slow the formation of various oxidative metabolites.

Caption: Major metabolic pathways of quetiapine primarily mediated by CYP3A4.

Caption: The Kinetic Isotope Effect slows metabolism at the stronger C-D bond.

Part 2: Deuterated Quetiapine as an Internal Standard in Bioanalysis

While the therapeutic potential of deuterated drugs is compelling, the most immediate and widespread application of deuterium-labeled quetiapine is in quantitative bioanalysis. Deuterated analogues, such as Quetiapine-d8, are considered the "gold standard" for internal standards in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays.[19]

The Principle: Isotope Dilution Mass Spectrometry (IDMS)

IDMS is a powerful analytical technique used for the precise quantification of analytes in complex samples like plasma, urine, or tissue homogenates.[19] The core principle involves adding a known quantity of a stable isotope-labeled (SIL) version of the analyte (the internal standard, IS) to the sample at the very beginning of the sample preparation process.[20]

The key assumption, which holds true for deuterated standards, is that the SIL internal standard is chemically and physically identical to the unlabeled analyte.[21] Therefore, it behaves identically during every step of the analytical workflow:

-

Sample Extraction: Any loss of analyte during protein precipitation, liquid-liquid extraction, or solid-phase extraction is mirrored by an identical proportional loss of the IS.

-

Chromatographic Separation: The deuterated IS co-elutes almost perfectly with the native analyte.[20]

-

Mass Spectrometric Ionization: Both the analyte and the IS experience the same degree of ion suppression or enhancement caused by the sample matrix.[19]

Because the mass spectrometer can differentiate between the analyte and the IS based on their mass-to-charge (m/z) ratio, quantification is based on the ratio of the analyte's signal to the IS's signal. This ratiometric measurement corrects for variations in sample recovery and matrix effects, leading to exceptionally high accuracy and precision.[19][20]

Key Characteristics of an Ideal Deuterated Standard

For a deuterated standard like Quetiapine-d8 to be effective, it must meet several criteria:

| Property | Description | Rationale |

| Isotopic Purity | The standard should have a high degree of deuterium incorporation (typically >98%) and be free of any unlabeled analyte. | Contamination with the unlabeled analyte will lead to an overestimation of the sample concentration.[19] |

| Label Stability | Deuterium atoms must be placed on chemically stable, non-exchangeable positions of the molecule. | Labels on heteroatoms (O-H, N-H) or acidic carbons can exchange with protons from the solvent, compromising the integrity of the standard.[22] For quetiapine, labels on the piperazine ring are common and stable. |

| Mass Difference | The mass difference between the analyte and the IS should be sufficient (typically ≥ 3 Da) to prevent isotopic crosstalk. | This ensures that the natural isotopic abundance of the analyte does not interfere with the signal of the IS, and vice versa. |

| Co-elution | The IS and analyte should have virtually identical retention times in the chromatographic system. | This ensures both compounds experience the same matrix effects at the same time.[20] |

Experimental Protocol: Quantification of Quetiapine in Human Plasma using Quetiapine-d8

This section outlines a typical workflow for the quantitative analysis of quetiapine in human plasma using a deuterated internal standard.

1. Materials and Reagents:

-

Human plasma (with anticoagulant, e.g., K₂EDTA)

-

Quetiapine analytical standard

-

Quetiapine-d8 internal standard (IS)

-

Acetonitrile (HPLC grade), containing 0.1% formic acid

-

Water (HPLC grade), containing 0.1% formic acid

-

Methanol (HPLC grade)

2. Sample Preparation (Protein Precipitation):

-

Pipette 100 µL of plasma sample (calibrator, QC, or unknown) into a 1.5 mL microcentrifuge tube.

-

Add 20 µL of the Quetiapine-d8 internal standard working solution (e.g., at 500 ng/mL in methanol) to each tube and vortex briefly. This is the critical spiking step.

-

Add 300 µL of ice-cold acetonitrile to precipitate plasma proteins.

-

Vortex vigorously for 1 minute to ensure complete mixing and protein denaturation.

-

Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

-

Carefully transfer 200 µL of the clear supernatant to an HPLC vial for analysis.

3. LC-MS/MS Analysis: The following are representative parameters. Method development and validation are required for specific applications.

| Parameter | Example Condition |

| LC System | UHPLC System |

| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient | 5% B to 95% B over 3 minutes, hold for 1 min, re-equilibrate |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 5 µL |

| MS System | Triple Quadrupole Mass Spectrometer |

| Ionization Mode | Electrospray Ionization, Positive (ESI+) |

| Analysis Mode | Multiple Reaction Monitoring (MRM) |

| MRM Transition (Quetiapine) | m/z 384.2 → 253.1 |

| MRM Transition (Quetiapine-d8) | m/z 392.2 → 261.1 |

Caption: Workflow for bioanalysis using Isotope Dilution Mass Spectrometry.

Conclusion

Deuterium labeling of quetiapine represents a powerful and versatile strategy in pharmaceutical sciences. From a drug development perspective, it offers a rational approach to "fine-tune" the metabolic profile of a well-established drug, potentially leading to a new therapeutic agent with superior pharmacokinetics and an improved clinical profile. The principles of the kinetic isotope effect provide a solid scientific foundation for this endeavor, which has been validated by the regulatory approval and clinical success of other deuterated drugs.[13][23]

Concurrently, in the realm of bioanalysis, deuterated quetiapine is not a prospective tool but a current and essential one. As a stable isotope-labeled internal standard, it is fundamental to the accurate and reliable quantification of quetiapine in pharmacokinetic, toxicokinetic, and clinical monitoring studies. The use of isotope dilution mass spectrometry, enabled by standards like Quetiapine-d8, ensures the data integrity required for critical research and regulatory submissions. This dual significance underscores the profound impact that a subtle, single-neutron change can have on the development and analysis of a vital medication.

References

- DeVane, C. L., & Nemeroff, C. B. (2001). Clinical pharmacokinetics of quetiapine: an atypical antipsychotic. Clinical pharmacokinetics, 40(7), 509–522.

- Guzman, F. (2016). Quetiapine Pharmacokinetics. Psychopharmacology Institute.

- Guengerich, F. P. (2017). Kinetic Deuterium Isotope Effects in Cytochrome P450 Reactions. Methods in enzymology, 596, 217–238.

- BenchChem. (2025). The Guiding Principles of Deuterium-Labeled Standards in Mass Spectrometry. BenchChem Technical Guides.

- FDA. (n.d.). SEROQUEL (quetiapine fumarate) Label.

- Nemeroff, C. B., Kinkead, B., & Goldstein, J. (2002). Quetiapine: Preclinical Studies, Pharmacokinetics, Drug Interactions, and Dosing.

- PharmGKB. (n.d.).

- BenchChem. (n.d.).

- Guengerich, F. P. (2017). Kinetic Deuterium Isotope Effects in Cytochrome P450 Reactions.

- Hsieh, Y. L., et al. (2021). Determination of quetiapine and its metabolites in plasma by field-enhanced sample stacking. Journal of Food and Drug Analysis.

- BenchChem. (2025). A Comparative Guide to the Inter-laboratory Quantification of Quetiapine Metabolites. BenchChem Technical Guides.

- Pirali, T., et al. (2023). Deuterium in drug discovery: progress, opportunities and challenges.

- BOC Sciences. (2025).

- Gant, T. G. (2014). Using Deuterium in Drug Discovery: Leaving the Label in the Drug. Journal of Medicinal Chemistry, 57(9), 3595–3611.

- Ediagbonya, T. F., & Olaleye, O. (2018). A REVIEW: USE OF DEUTERATED INTERNAL STANDARDS IN MASS SPECTOMETRY TECHNIQUES. International Journal of Pharmaceutical Sciences and Research.

- Zhang, M., et al. (2024). Analysis of the Development Status and Advantages of Deuterated Drugs. Chinese Pharmaceutical Journal.

- Hsieh, Y. L., et al. (2021). Determination of quetiapine and its metabolites in plasma by field-enhanced sample stacking.

- Hsieh, Y. L., et al. (2021). Determination of quetiapine and its metabolites in plasma by field-enhanced sample stacking.

- ResolveMass Laboratories Inc. (2025). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. ResolveMass.

- Scott, P. J. H. (2014). Deuterated drugs; where are we now?

- Protti, M., et al. (2019). Distribution of quetiapine and metabolites in biological fluids and tissues.

- Pirali, T., et al. (2019). A Primer of Deuterium in Drug Design. Journal of Medicinal Chemistry.

- Salamandra, LLC. (2024).

- Tobin, J. (2022). Designing Stable Isotope Labeled Internal Standards. Acanthus Research.

- Kandula, V. R. (2014). FORMAL SYNTHESIS OF QUETIAPINE: AN ANTIPSYCHOTIC DRUG. Hetero Letters, 4(3), 331-334.

- Che, A. (2023).

- Haraguchi, N., et al. (2022). Synthesis of Deuterium-Labeled Vitamin D Metabolites as Internal Standards for LC-MS Analysis. Molecules, 27(8), 2404.

- Johansen, J. L. (2017). Deuterated Drug Molecules: Focus on FDA-Approved Deutetrabenazine. ACS Medicinal Chemistry Letters, 8(8), 793–794.

- Troutman Pepper. (2017). Deuterated Drugs Are New Chemical Entities. JDSupra.

- Harbeson, S. L., & Tung, R. D. (2011). Deuterium Medicinal Chemistry Comes of Age. Expert Opinion on Emerging Drugs, 16(4), 543-546.

- Cabri, W., et al. (2013). Process for the synthesis of quetiapine.

- Unknown. (2016). Quetiapine synthesizing method.

- Al-Zehouri, J., et al. (2018). Quetiapine Fumarate Syntheses and Its Determination Methods in the Pharmaceutical Dosage Forms, Human Plasma and Urine by RP. Chemical Methodologies.

- World of Molecules. (2013). Quetiapine. New Drug Approvals.

- DeVane, C. L., & Nemeroff, C. B. (2001). Clinical Pharmacokinetics of Quetiapine.

- Reddy, G. C., et al. (2010). IDENTIFICATION, ISOLATION, SYNTHESIS AND CHARACTERIZATION OF PRINCIPAL OXIDATION IMPURITIES IN QUETIAPINE. Rasayan Journal of Chemistry.

- PharmGKB. (n.d.).

Sources

- 1. chemmethod.com [chemmethod.com]

- 2. accessdata.fda.gov [accessdata.fda.gov]

- 3. ClinPGx [clinpgx.org]

- 4. Clinical pharmacokinetics of quetiapine: an atypical antipsychotic - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. psychopharmacologyinstitute.com [psychopharmacologyinstitute.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Deuterium in drug discovery: progress, opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Analysis of the Development Status and Advantages of Deuterated Drugs [journal11.magtechjournal.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Kinetic Deuterium Isotope Effects in Cytochrome P450 Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Kinetic Deuterium Isotope Effects in Cytochrome P450 Reactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. medium.com [medium.com]

- 14. isotope.com [isotope.com]

- 15. salamandra.net [salamandra.net]

- 16. Deuterated Drugs Are New Chemical Entities | Troutman Pepper Locke - JDSupra [jdsupra.com]

- 17. ClinPGx [clinpgx.org]

- 18. "Determination of quetiapine and its metabolites in plasma by field-enh" by Tai-Ling Liu, Li-Shan Fang et al. [jfda-online.com]

- 19. pdf.benchchem.com [pdf.benchchem.com]

- 20. texilajournal.com [texilajournal.com]

- 21. resolvemass.ca [resolvemass.ca]

- 22. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]

- 23. pubs.acs.org [pubs.acs.org]

Technical Guide: Leveraging Quetiapine-d4 Fumarate for Robust Preliminary Pharmacokinetic Screening

A Senior Application Scientist's Perspective on Methodical, Self-Validating Early-Stage ADME Assessment

Preamble: The Strategic Imperative of Early Pharmacokinetic Profiling

In the landscape of drug discovery, the path from a promising hit to a viable clinical candidate is fraught with attrition. A significant proportion of failures can be attributed to suboptimal pharmacokinetic (PK) properties—poor absorption, unfavorable distribution, rapid metabolism, or inefficient excretion (ADME).[1][2] Consequently, the early, rapid, and accurate assessment of a compound's ADME profile is not merely a procedural step but a strategic imperative. Integrating a robust ADME screening cascade allows for the early identification of liabilities, guiding medicinal chemistry efforts to build favorable PK properties into lead series and ultimately de-risking progression to more resource-intensive in vivo studies.[3][4]

This guide provides a technical framework for conducting a preliminary pharmacokinetic screen centered on Quetiapine, an atypical antipsychotic. It specifically details the critical role of Quetiapine-d4 fumarate , a stable isotope-labeled (SIL) analog, as the cornerstone of the bioanalytical process. The methodologies described herein are designed as a self-validating system, ensuring data integrity and providing a confident foundation for decision-making in a drug development program.

The Lynchpin of Bioanalysis: The Role of Quetiapine-d4 Fumarate

Quantitative bioanalysis via Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for determining drug concentrations in biological matrices.[5][6] The accuracy of this technique hinges on the use of an appropriate internal standard (IS). An ideal IS should behave identically to the analyte of interest during sample preparation (e.g., extraction) and chromatographic separation, but be distinguishable by the mass spectrometer.[7]

This is precisely the role of Quetiapine-d4 fumarate. By replacing four hydrogen atoms with deuterium, its mass is increased by four atomic mass units.

-

Causality: Because deuterium is a stable, non-radioactive isotope of hydrogen, its substitution results in a compound that is chemically and physically almost identical to Quetiapine.[8][9] It will have the same extraction efficiency, the same retention time on an HPLC column, and the same ionization efficiency in the mass spectrometer's source.[7]

-

Trustworthiness: Any sample loss during extraction or variability in instrument response (ion suppression) will affect both the analyte (Quetiapine) and the SIL-IS (Quetiapine-d4) equally.[10] By calculating the ratio of the analyte response to the IS response, these variations are normalized, yielding highly accurate and precise quantification. This principle is a foundational element of regulatory guidelines for bioanalytical method validation.[11][12]

Caption: Bioanalytical workflow using a deuterated internal standard.

The In Vitro ADME Screening Cascade

The goal of the in vitro screen is to rapidly assess the fundamental ADME properties of Quetiapine using a tiered approach. These assays are cost-effective and provide critical data to build a preliminary PK profile before committing to animal studies.[1][13]

Absorption Potential: Caco-2 Permeability Assay

Predicting oral absorption is critical for orally administered drugs like Quetiapine. The Caco-2 permeability assay is a well-established in vitro model of the human intestinal epithelium.[14][15]

-

Expertise & Causality: Caco-2 cells, a human colon adenocarcinoma cell line, differentiate into a monolayer of polarized enterocytes that form tight junctions.[16] This monolayer mimics the physical and biological barrier of the gut wall, expressing relevant efflux transporters like P-glycoprotein (P-gp).[15] By measuring the rate of drug transport from the apical (AP) to the basolateral (BL) side, we can estimate its absorptive permeability.

-

Trustworthiness (Self-Validation): The integrity of each cell monolayer must be confirmed before and after the experiment by measuring the Transepithelial Electrical Resistance (TEER).[14] A consistent TEER value ensures the tight junctions are intact. Furthermore, running low and high permeability control compounds (e.g., Atenolol and Propranolol) in parallel validates the performance of the assay batch.

Experimental Protocol: Caco-2 Bidirectional Permeability

-

Cell Culture: Seed Caco-2 cells onto Transwell™ filter inserts and culture for ~21 days to allow for differentiation and monolayer formation.

-

Integrity Check: Measure the TEER of each monolayer. Only use wells that meet the pre-defined acceptance criterion (e.g., >200 Ω·cm²).[17]

-

Dosing (A→B): Add Quetiapine (e.g., 10 µM) to the apical (AP) chamber. The basolateral (BL) chamber contains a fresh buffer.

-

Dosing (B→A): In a separate set of wells, add Quetiapine to the BL chamber to assess active efflux.

-

Incubation: Incubate at 37°C with gentle shaking for a defined period (e.g., 2 hours).[14]

-

Sampling: At the end of the incubation, take samples from both the donor and receiver chambers.

-

Analysis: Quantify the concentration of Quetiapine in all samples using the validated LC-MS/MS method with Quetiapine-d4 as the internal standard.

-

Calculation: The apparent permeability coefficient (Papp) is calculated. An efflux ratio (Papp B→A / Papp A→B) > 2 is indicative of active efflux.[16]

Distribution Profile: Plasma Protein Binding (PPB)

The extent to which a drug binds to plasma proteins, primarily albumin, dictates the unbound fraction (fu). Only the unbound drug is free to distribute to tissues, interact with targets, and be cleared.[18][19]

-

Expertise & Causality: The Rapid Equilibrium Dialysis (RED) method is a robust and widely used technique.[19] It uses a device with two chambers separated by a semipermeable membrane. Plasma containing the drug is placed in one chamber, and buffer is placed in the other. The membrane allows the free drug to pass through but retains the larger protein-bound complex.[20] At equilibrium, the concentration of the drug in the buffer chamber is equal to the unbound concentration in the plasma chamber.

-

Trustworthiness (Self-Validation): The system's validity is confirmed by running a control compound with known binding properties (e.g., Warfarin) in parallel. Mass balance should also be assessed to ensure the compound did not adsorb to the device material.

Experimental Protocol: Rapid Equilibrium Dialysis (RED)

-

Preparation: Spike Quetiapine into plasma from relevant species (human, rat) to the desired concentration.

-

Loading: Add the spiked plasma to the sample chamber of the RED device and an equal volume of phosphate-buffered saline (PBS) to the buffer chamber.

-

Incubation: Incubate the sealed plate at 37°C with shaking for 4-6 hours to allow equilibrium to be reached.[19]

-

Sampling: After incubation, collect aliquots from both the plasma and buffer chambers.

-

Analysis: To release the bound drug and avoid matrix differences, the plasma sample is matched with an equal volume of clean buffer, and the buffer sample is matched with an equal volume of blank plasma. Both are then analyzed by LC-MS/MS with Quetiapine-d4.

-

Calculation: The fraction unbound (fu) is calculated as the ratio of the concentration in the buffer chamber to the concentration in the plasma chamber.

Metabolic Fate: Liver Microsomal Stability

This assay assesses the susceptibility of a compound to Phase I metabolism, primarily by cytochrome P450 (CYP) enzymes.[21] The data are used to calculate intrinsic clearance (CLint), a key parameter for predicting in vivo hepatic clearance.[22]

-

Expertise & Causality: Liver microsomes are vesicles of the endoplasmic reticulum prepared by ultracentrifugation of liver homogenate.[21] They contain a high concentration of CYP enzymes. The metabolic reaction is initiated by adding a cofactor, NADPH. By monitoring the disappearance of the parent drug over time, we can determine its metabolic stability. Quetiapine is known to be primarily metabolized by CYP3A4.[23][24][25]

-

Trustworthiness (Self-Validation): The assay includes three critical controls:

-

No Cofactor Control: The compound is incubated with microsomes without NADPH. Significant disappearance indicates chemical instability rather than metabolism.

-

No Microsome Control: The compound is incubated in buffer with NADPH but without microsomes to check for non-enzymatic degradation.

-

Positive Control: A compound with known metabolic lability (e.g., Verapamil for CYP3A4) is run to confirm the enzymatic activity of the microsomal batch.

-

Caption: Primary metabolic pathway of Quetiapine.

Experimental Protocol: Microsomal Stability Assay

-

Preparation: Prepare a reaction mixture containing liver microsomes (e.g., 0.5 mg/mL) in a phosphate buffer.[26][27]

-

Pre-incubation: Add Quetiapine (e.g., 1 µM) to the mixture and pre-incubate at 37°C for 5 minutes.

-

Initiation: Start the reaction by adding a pre-warmed NADPH-regenerating system.

-

Time Points: At specific time points (e.g., 0, 5, 15, 30, 45, 60 minutes), take an aliquot of the reaction mixture and quench it by adding ice-cold acetonitrile containing Quetiapine-d4 as the internal standard.[22]

-

Sample Processing: Centrifuge the samples to precipitate the proteins.

-

Analysis: Analyze the supernatant by LC-MS/MS.

-

Calculation: Plot the natural log of the percent remaining of Quetiapine versus time. The slope of the line gives the elimination rate constant (k). From this, the half-life (T½) and intrinsic clearance (CLint) can be calculated.

Data Synthesis and Interpretation

The data from the in vitro cascade should be collated to build a comprehensive preliminary profile.

Table 1: Example In Vitro ADME Summary for Quetiapine

| Parameter | Assay | Result | Interpretation |

|---|---|---|---|

| Papp (A→B) | Caco-2 Permeability | 15.0 x 10⁻⁶ cm/s | High Permeability |

| Efflux Ratio | Caco-2 Permeability | 1.2 | Not a significant efflux substrate |

| Fraction Unbound (fu) | Human Plasma Protein Binding | 0.17 (17%) | 83% Protein Bound[23] |

| Fraction Unbound (fu) | Rat Plasma Protein Binding | 0.20 (20%) | 80% Protein Bound |

| Half-Life (T½) | Human Liver Microsomes | 25 min | Moderately Stable |

| Intrinsic Clearance (CLint) | Human Liver Microsomes | 55 µL/min/mg | Moderate Intrinsic Clearance |

Bridging to In Vivo: The Pilot Pharmacokinetic Study

The in vitro data provide the confidence and necessary parameters to design a meaningful and efficient pilot in vivo study.[28] For example, the high permeability and moderate stability suggest good oral bioavailability is likely. The microsomal clearance data can be scaled to predict in vivo hepatic clearance, which helps in dose selection.[2]

Experimental Design: Pilot Rat PK Study

-

Animal Model: Sprague-Dawley rats (n=3 per group).

-

Dosing:

-

Intravenous (IV) Group: 1 mg/kg dose via tail vein injection. (Essential for determining absolute bioavailability).

-

Oral (PO) Group: 5 mg/kg dose via oral gavage.

-

-

Sampling: Serial blood samples (e.g., 50 µL) are collected from a cannulated vessel at pre-defined time points (e.g., 0.08, 0.25, 0.5, 1, 2, 4, 6, 8, 24 hours). The sampling schedule is designed to capture the absorption, distribution, and elimination phases.[29]

-

Sample Processing: Plasma is harvested by centrifugation and stored at -80°C until analysis.

-

Bioanalysis: Plasma samples are prepared via protein precipitation with acetonitrile containing Quetiapine-d4. Concentrations are determined using the validated LC-MS/MS method.

-

Pharmacokinetic Analysis: Plasma concentration-time data are analyzed using non-compartmental analysis (NCA) software to determine key PK parameters.

Table 2: Example Pilot In Vivo Pharmacokinetic Parameters in Rat

| Parameter | IV (1 mg/kg) | PO (5 mg/kg) |

|---|---|---|

| Cmax (ng/mL) | - | 450 |

| Tmax (h) | - | 1.0 |

| AUC₀-inf (ng·h/mL) | 320 | 800 |

| T½ (h) | 2.5 | 2.8 |

| Clearance (CL) (L/h/kg) | 3.1 | - |

| Volume of Distribution (Vd) (L/kg) | 11.2 | - |

| Bioavailability (F%) | - | 50% |

Conclusion: A Foundation of Confidence

This integrated approach, beginning with robust in vitro assays and anchored by a highly reliable bioanalytical method using Quetiapine-d4 fumarate, provides a comprehensive preliminary pharmacokinetic profile. It allows researchers to understand a compound's fundamental ADME characteristics, predict its in vivo behavior, and make informed decisions early in the drug discovery process. By insisting on self-validating protocols and understanding the causality behind each experimental choice, we build a foundation of scientific integrity that supports the successful advancement of new therapeutic candidates.

References

-